[3-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methanol
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Overview
Description
[3-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methanol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
The synthesis of [3-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methanol typically involves the formation of the piperidine ring followed by functionalization. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods often involve multi-step processes that include the formation of intermediates, followed by cyclization and functionalization steps .
Chemical Reactions Analysis
[3-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
[3-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methanol has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [3-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[3-[(3-Methoxyphenyl)methyl]piperidin-3-yl]methanol can be compared with other piperidine derivatives, such as:
4-Methylpiperidine: Another piperidine derivative with different functional groups and properties.
3-[(4-Substitutedpiperazin-1-yl)methyl]-1H-indole: A compound with a similar piperidine core but different substituents. The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
[3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-13-5-2-4-12(8-13)9-14(11-16)6-3-7-15-10-14/h2,4-5,8,15-16H,3,6-7,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJARMBDPBKROI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCCNC2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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